2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c21-15(18-9-12-4-3-7-23-12)8-11-10-24-17-19-14-6-2-1-5-13(14)16(22)20(11)17/h11-12H,1-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAUESOOBKQGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazoloquinazoline core, followed by the introduction of the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
The compound 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications based on available research findings and case studies.
Chemical Properties and Structure
The compound features a thiazoloquinazoline core, which is known for its biological activity. The structural components include:
- Thiazolo[2,3-b]quinazoline : This moiety is associated with various biological activities, including anticancer and antimicrobial properties.
- Tetrahydrofuran : This cyclic ether contributes to the compound's solubility and stability.
Anticancer Activity
Research has indicated that derivatives of thiazoloquinazoline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the thiazoloquinazoline structure can enhance cytotoxicity against various cancer cell lines. The specific compound may follow similar trends due to its structural similarities with known active compounds.
Antimicrobial Properties
Thiazoloquinazolines have also been explored for their antimicrobial activity. The presence of the thiazole ring is crucial for interaction with microbial targets. In vitro studies suggest that compounds with this scaffold can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents.
Enzyme Inhibition
Some thiazoloquinazoline derivatives have been reported to act as inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit kinases or proteases that are overactive in certain cancers or infectious diseases. The compound's unique structure could provide a basis for designing potent enzyme inhibitors.
Synthesis and Biological Evaluation
A study published in a peer-reviewed journal synthesized various thiazolo[2,3-b]quinazoline derivatives and evaluated their biological activities. The results showed that certain modifications led to enhanced activity against cancer cell lines compared to the parent compound. This suggests that the specific structural features of this compound could be optimized for better efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These computational studies can provide insights into how changes in the chemical structure might influence biological activity. For example, docking simulations indicated strong interactions with targets implicated in cancer proliferation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with molecular targets in biological systems. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on structurally distinct compounds, but insights can be drawn from analogous heterocyclic systems:
Structural Analogues
Thiazoloquinazolinone Derivatives The thiazolo[2,3-b]quinazolinone scaffold is rare in the literature. Compounds like Zygocaperoside () and benzothiazole derivatives () share partial structural motifs (e.g., fused thiazole rings) but lack the full bicyclic framework and tetrahydrofuran substitution seen in the target compound. Key Differences:
- Benzothiazole derivatives (e.g., 5d and 5e in ) prioritize sulfur-containing heterocycles but lack the quinazolinone ring and tetrahydrofuran side chain .
Tetrahydrofuran-Substituted Acetamides The N-((tetrahydrofuran-2-yl)methyl)acetamide group is uncommon in the cited studies.
Physicochemical Properties
| Property | Target Compound | Benzothiazole Derivatives (e.g., 5d) | Zygocaperoside |
|---|---|---|---|
| Molecular Weight | ~400–450 g/mol (estimated) | 350–400 g/mol | 943 g/mol |
| LogP (Lipophilicity) | Moderate (~2.5–3.5) | 2.0–2.8 | Highly polar (<1.0) |
| Hydrogen Bond Acceptors | 6–8 | 5–7 | 15+ (glycoside) |
| Bioactivity | Undocumented | Anti-inflammatory, analgesic | Cytotoxic, antioxidant |
Biological Activity
The compound 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel derivative within the quinazoline family. Quinazolines are known for their diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article examines the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its unique thiazoloquinazoline structure combined with a tetrahydrofuran moiety. The presence of these functional groups suggests potential interactions with biological targets that can lead to significant pharmacological effects.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit various biological activities, including:
- Antitumor Activity : Many quinazoline derivatives have been evaluated for their cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : Some compounds in this class have shown promising results against bacterial and fungal strains.
- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazoline derivatives. For instance:
- A study evaluating a series of quinazoline compounds found that several displayed significant cytotoxic activity against breast (MCF7) and colon (HCT116) cancer cell lines. The most potent compound had an IC50 value of 16.70 µM for MCF7 cells and 12.54 µM for HCT116 cells .
Table 1: Antitumor Activity of Related Quinazoline Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound IXa | MCF7 | 16.70 |
| Compound IXa | HCT116 | 12.54 |
| Compound A | A549 | 10.00 |
| Compound B | PC3 | 15.00 |
Antimicrobial Activity
Quinazoline derivatives have also been assessed for their antimicrobial properties:
- A specific study reported that certain synthesized quinazoline derivatives exhibited mild to high antibacterial effects against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound C | E. coli | Moderate |
| Compound D | S. aureus | High |
| Compound E | P. aeruginosa | Low |
The mechanisms underlying the biological activities of quinazoline derivatives include:
- Inhibition of DNA Repair Enzymes : Some compounds disrupt DNA repair processes, leading to increased cancer cell death.
- EGFR Inhibition : Several quinazolines inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors.
- Thymidylate Synthase Inhibition : This inhibition leads to 'thymineless cell death', particularly in rapidly dividing cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of a new series of thiazoloquinazolines:
Q & A
Basic: What synthetic methodologies are recommended for preparing this thiazoloquinazoline derivative?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Core formation : Cyclization of precursors (e.g., thiazole and quinazoline moieties) using reagents like chloroacetyl chloride or isothiocyanates under reflux conditions in solvents such as ethanol or acetic acid .
- Functionalization : Introducing the tetrahydrofuran-methylacetamide side chain via nucleophilic substitution or amide coupling. For example, reacting with tetrahydrofurfurylamine derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography or recrystallization (e.g., using ethanol or pet-ether) to isolate the final product. Yield optimization may require adjusting reaction time, temperature, or stoichiometric ratios .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm proton environments and carbon frameworks. For example, characteristic shifts for the thiazoloquinazoline core (δ 7.5–8.5 ppm for aromatic protons) and tetrahydrofuran methyl groups (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Identify carbonyl (1650–1700 cm) and amide (3300–3500 cm) stretches to verify functional groups .
- X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Advanced: How to address contradictions between experimental spectral data and computational models?
Methodological Answer:
- Cross-validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra. Adjust computational parameters (e.g., solvent effects in Gaussian09) to match observed shifts .
- Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths/angles. For example, discrepancies in carbonyl geometry may indicate tautomeric forms or hydrogen bonding .
- Dynamic NMR : Probe conformational flexibility (e.g., restricted rotation in the tetrahydrofuran group) by variable-temperature NMR to explain split signals .
Advanced: What strategies optimize reaction yields for sterically hindered intermediates?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions involving bulky groups .
- Catalyst design : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiazole bond formation, which tolerates steric hindrance .
- Algorithmic optimization : Apply Bayesian optimization to screen reaction parameters (e.g., temperature, catalyst loading) efficiently. For example, use Python-based libraries like ChemOpt to automate high-throughput experimentation .
Advanced: How to design biological interaction studies for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). Parameterize the ligand with partial charges from AM1-BCC models .
- In vitro assays :
- SAR studies : Synthesize analogs with modified tetrahydrofuran or thiazole groups to correlate structural features with bioactivity .
Advanced: How to resolve synthetic by-products or regioselectivity issues?
Methodological Answer:
- Chromatographic analysis : Employ HPLC-MS to identify by-products (e.g., isomers from incomplete cyclization). Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .
- Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions in real time .
- Protecting groups : Introduce temporary groups (e.g., Boc for amines) to direct regioselectivity during heterocycle formation .
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
- Degradation pathways : Hydrolysis of the acetamide group under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the thiazole ring .
Advanced: How to validate the compound’s role in modulating enzymatic activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
